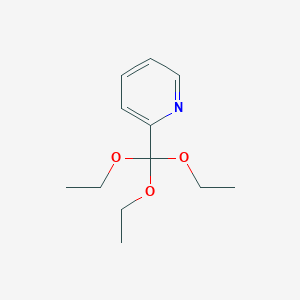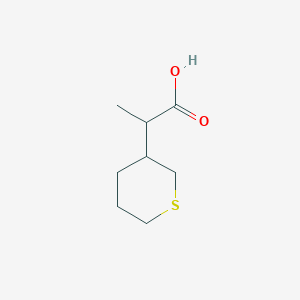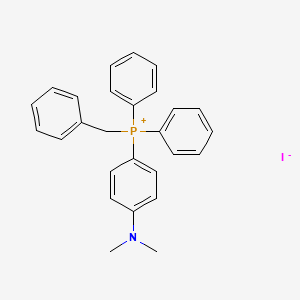
N-(3-methoxypropyl)thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)thiophen-3-amine is a chemical compound with the molecular formula C8H13NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)thiophen-3-amine can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with appropriate amines. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method involves the Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxypropyl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the thiophene ring.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)thiophen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)thiophen-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(3-methoxypropyl)thiophen-3-amine can be compared with other thiophene derivatives, such as:
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene, exhibiting stimulant effects.
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A thiophene-based local anesthetic used in dentistry.
These compounds share the thiophene core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
Molekularformel |
C8H13NOS |
|---|---|
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)thiophen-3-amine |
InChI |
InChI=1S/C8H13NOS/c1-10-5-2-4-9-8-3-6-11-7-8/h3,6-7,9H,2,4-5H2,1H3 |
InChI-Schlüssel |
WWXYCQZZQUYQSN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)



![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)

![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)


